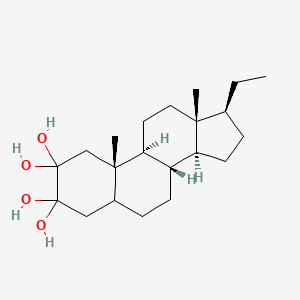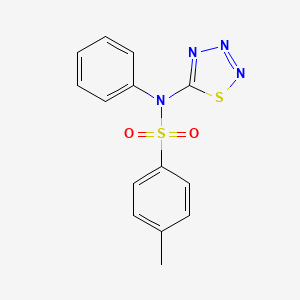
Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt is a complex organophosphorus compound It is characterized by the presence of a phosphorothioic acid moiety linked to a benzothiadiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt typically involves the reaction of phosphorothioic acid derivatives with benzothiadiazole compounds. The reaction conditions often require the use of specific solvents and catalysts to facilitate the formation of the desired product. For instance, the reaction may be carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus or sulfur atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various phosphorothioate derivatives .
Scientific Research Applications
Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Phosphorothioic O,O,S-acid: This compound shares a similar phosphorothioic acid moiety but differs in its overall structure and reactivity.
Thiophosphoric acid: Another related compound with a similar phosphorus-sulfur linkage but different substituents.
Uniqueness
Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt is unique due to its specific benzothiadiazole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
71605-74-8 |
|---|---|
Molecular Formula |
C7H5N2Na2O3PS2 |
Molecular Weight |
306.2 g/mol |
IUPAC Name |
disodium;2,1,3-benzothiadiazol-5-ylmethylsulfanyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C7H7N2O3PS2.2Na/c10-13(11,12)14-4-5-1-2-6-7(3-5)9-15-8-6;;/h1-3H,4H2,(H2,10,11,12);;/q;2*+1/p-2 |
InChI Key |
PWZDIJPRXOFGDX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=NSN=C2C=C1CSP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




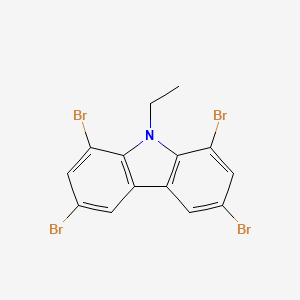
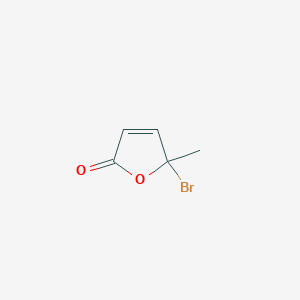

![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
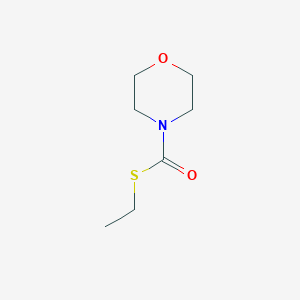
![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14473348.png)
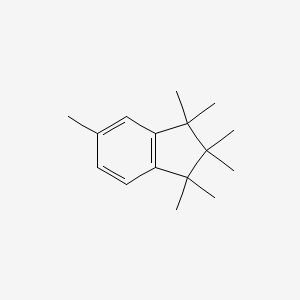
![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)
